Superior Functional NET Inhibition Potency Over the Prototypical Tricyclic Imipramine
In a direct pharmacological head-to-head comparison, lortalamine demonstrated greater potency than the tricyclic antidepressant imipramine in inhibiting norepinephrine uptake in rat brain cortex slices [1]. The data indicate a superior functional blockade of the norepinephrine transporter under identical experimental conditions, supporting lortalamine's role as a more potent molecular probe for NET-dependent mechanisms.
| Evidence Dimension | Functional inhibition of norepinephrine uptake in rat brain tissue |
|---|---|
| Target Compound Data | More potent than imipramine (quantified as superior inhibition of norepinephrine uptake in rat brain cortex slices) |
| Comparator Or Baseline | Imipramine (tricyclic antidepressant, mixed NET/SERT inhibitor) - lower potency in the same assay |
| Quantified Difference | Lortalamine exhibits greater inhibitory potency than imipramine; the exact fold-change is not numerically specified in the abstract but reported as 'far more potent'. |
| Conditions | Inhibition of norepinephrine uptake by rat brain cortex slices |
Why This Matters
For studies requiring maximal inhibition of norepinephrine reuptake with minimal compound concentration, lortalamine provides a potency advantage over the classical reference compound imipramine, reducing the required dose and potentially limiting off-target engagement.
- [1] Depin JC, Betbeder-Matibet A, Bonhomme Y, Muller AJ, Berthelon JJ. Pharmacology of lortalamine, a new potent non-tricyclic antidepressant. Arzneimittelforschung. 1985;35(11):1655-62. PMID: 4091869. View Source
